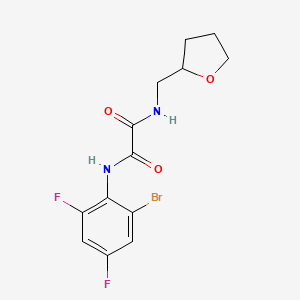
(5-phenyl-1,3,4-oxadiazol-2-yl)methyl 4-(benzoylamino)benzoate
Overview
Description
(5-phenyl-1,3,4-oxadiazol-2-yl)methyl 4-(benzoylamino)benzoate, also known as POBA, is a chemical compound that has garnered significant attention in the scientific community due to its potential applications in various fields, including medicine, agriculture, and material science. POBA is a heterocyclic compound that is synthesized through a multistep process, and its unique structure makes it a promising candidate for further research.
Mechanism of Action
The mechanism of action of (5-phenyl-1,3,4-oxadiazol-2-yl)methyl 4-(benzoylamino)benzoate is not yet fully understood, but it is believed to be related to its ability to interact with proteins and enzymes in the body. Studies have shown that (5-phenyl-1,3,4-oxadiazol-2-yl)methyl 4-(benzoylamino)benzoate can inhibit the activity of certain enzymes, which may be useful in the development of new drugs for the treatment of various diseases.
Biochemical and Physiological Effects:
(5-phenyl-1,3,4-oxadiazol-2-yl)methyl 4-(benzoylamino)benzoate has been shown to have various biochemical and physiological effects, including anti-inflammatory and antitumor properties. Studies have also shown that (5-phenyl-1,3,4-oxadiazol-2-yl)methyl 4-(benzoylamino)benzoate can inhibit the growth of certain bacteria and fungi, making it a potential candidate for the development of new antibiotics.
Advantages and Limitations for Lab Experiments
One of the main advantages of (5-phenyl-1,3,4-oxadiazol-2-yl)methyl 4-(benzoylamino)benzoate is its unique structure, which makes it a promising candidate for further research in various fields. Additionally, the synthesis method for (5-phenyl-1,3,4-oxadiazol-2-yl)methyl 4-(benzoylamino)benzoate has been optimized to yield high purity, which is crucial for laboratory experiments. However, one limitation of (5-phenyl-1,3,4-oxadiazol-2-yl)methyl 4-(benzoylamino)benzoate is that its mechanism of action is not yet fully understood, which may hinder its development for certain applications.
Future Directions
There are many future directions for research on (5-phenyl-1,3,4-oxadiazol-2-yl)methyl 4-(benzoylamino)benzoate, including its potential use in the development of new drugs for the treatment of cancer and infectious diseases. Additionally, (5-phenyl-1,3,4-oxadiazol-2-yl)methyl 4-(benzoylamino)benzoate's unique structure makes it a promising candidate for use in materials science, such as in the development of organic semiconductors and light-emitting diodes. Further research is needed to fully understand the mechanism of action of (5-phenyl-1,3,4-oxadiazol-2-yl)methyl 4-(benzoylamino)benzoate and its potential applications in various fields.
Scientific Research Applications
(5-phenyl-1,3,4-oxadiazol-2-yl)methyl 4-(benzoylamino)benzoate has shown potential in various scientific research applications due to its unique structure and properties. Its ability to form hydrogen bonds and its electron-rich aromatic ring make it a promising candidate for use in materials science, such as in the development of organic semiconductors and light-emitting diodes. Additionally, (5-phenyl-1,3,4-oxadiazol-2-yl)methyl 4-(benzoylamino)benzoate has been studied for its potential use in medicine, specifically in the development of new drugs for the treatment of cancer and infectious diseases.
properties
IUPAC Name |
(5-phenyl-1,3,4-oxadiazol-2-yl)methyl 4-benzamidobenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17N3O4/c27-21(16-7-3-1-4-8-16)24-19-13-11-18(12-14-19)23(28)29-15-20-25-26-22(30-20)17-9-5-2-6-10-17/h1-14H,15H2,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIWLKKSHUKEXEF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN=C(O2)COC(=O)C3=CC=C(C=C3)NC(=O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5-Phenyl-1,3,4-oxadiazol-2-yl)methyl 4-[(phenylcarbonyl)amino]benzoate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-[(2-chloro-4-isopropoxy-5-methoxybenzyl)amino]-2-methyl-1-propanol](/img/structure/B4395218.png)
![N-(3-methyl-2-pyridinyl)-3-nitro-4-[(2-phenylethyl)amino]benzamide](/img/structure/B4395221.png)
![N-{3-[5-(2-furyl)-1-propionyl-4,5-dihydro-1H-pyrazol-3-yl]phenyl}ethanesulfonamide](/img/structure/B4395233.png)
![N-[2-(1-azepanylcarbonyl)phenyl]-3,4-dimethoxybenzamide](/img/structure/B4395244.png)
![{[1-(3,4-dichlorobenzyl)-1H-benzimidazol-2-yl]methyl}formamide](/img/structure/B4395249.png)


![N-(5-{[(3-chloro-4-fluorophenyl)amino]sulfonyl}-2-methoxyphenyl)acetamide](/img/structure/B4395260.png)

![1-{1-[4-(4-chlorophenoxy)butyl]-1H-benzimidazol-2-yl}ethanol](/img/structure/B4395291.png)
![ethyl [1-(2,4-dimethoxybenzyl)-3-oxo-2-piperazinyl]acetate](/img/structure/B4395304.png)
![1-{4-[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]butanoyl}piperidine](/img/structure/B4395309.png)
![4-fluoro-N-isopropyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzenesulfonamide](/img/structure/B4395310.png)